molecular formula C24H20FNO5 B1390316 Fmoc-3-fluoro-DL-tyrosine CAS No. 1219389-96-4

Fmoc-3-fluoro-DL-tyrosine

Cat. No. B1390316
CAS RN: 1219389-96-4
M. Wt: 421.4 g/mol
InChI Key: VNQUEERXNCSBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3-fluoro-DL-tyrosine is a non-natural amino acid that has gained increasing attention in the scientific community due to its potential applications in various areas such as drug discovery, bioconjugation, and protein engineering . It is a derivative of tyrosine, identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .


Synthesis Analysis

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The method of preparing Fmoc-3-fluoro-DL-tyrosine is usually carried out by organic synthetic chemical methods. A common method is to react 3-fluoro-DL-tyrosine with Fmoc chloride using an esterification reaction to give the desired product .


Molecular Structure Analysis

The molecular formula of Fmoc-3-fluoro-DL-tyrosine is C24H20FNO5 . It comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .


Chemical Reactions Analysis

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .


Physical And Chemical Properties Analysis

Fmoc-3-fluoro-DL-tyrosine has a molecular weight of 421.42 . It is identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .

Scientific Research Applications

Proteomics Studies

“Fmoc-3-fluoro-DL-tyrosine” is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study the structure, function, and interactions of the proteins of an organism.

Solid Phase Peptide Synthesis Techniques

This compound is also used in solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to synthesize peptides, which are chains of amino acids, by the successive addition of amino acids to a growing peptide chain, which is attached to insoluble polymer supports.

Drug Discovery

“Fmoc-3-fluoro-DL-tyrosine” has potential applications in drug discovery . It can be used to develop inhibitors for enzymes and receptors, which can lead to the development of new drugs.

Bioconjugation

Bioconjugation is another field where this compound finds its application . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Protein Engineering

This compound is used in protein engineering . Protein engineering is the process of developing useful or valuable proteins. It is a young discipline, with much research taking place into the understanding of protein folding and recognition for protein design principles.

Study of Protein-Protein Interactions

“Fmoc-3-fluoro-DL-tyrosine” is used to study protein-protein interactions . These interactions play a crucial role in predicting the cellular function of proteins, understanding the cell cycle, and the structure and function of the cell itself.

Safety and Hazards

Fmoc-3-fluoro-DL-tyrosine may be irritating to the eyes, skin, and respiratory tract, so it is necessary to wear appropriate personal protective equipment during operation, such as safety glasses, gloves, and protective masks . In addition, inhalation of its dust or contact with the skin should be avoided .

Future Directions

Fmoc-3-fluoro-DL-tyrosine has potential applications in various scientific areas such as drug discovery, bioconjugation, and protein engineering . It has been used to develop inhibitors for enzymes and receptors, to modify the properties of peptides, and to study protein-protein interactions . These areas of application suggest promising future directions for research and development involving this compound.

Mechanism of Action

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQUEERXNCSBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-fluoro-DL-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-fluoro-DL-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-3-fluoro-DL-tyrosine
Reactant of Route 3
Reactant of Route 3
Fmoc-3-fluoro-DL-tyrosine
Reactant of Route 4
Reactant of Route 4
Fmoc-3-fluoro-DL-tyrosine
Reactant of Route 5
Reactant of Route 5
Fmoc-3-fluoro-DL-tyrosine
Reactant of Route 6
Fmoc-3-fluoro-DL-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.